N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Description

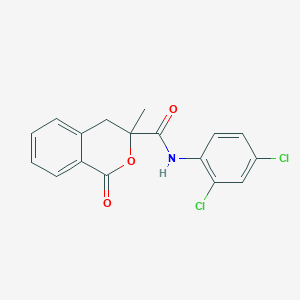

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic carboxamide derivative featuring a fused isochromene core substituted with a methyl group at position 3 and a dichlorophenyl carboxamide moiety. The compound’s structure combines a bicyclic oxygen heterocycle (3,4-dihydro-1H-isochromene) with a 2,4-dichlorophenyl group, which confers distinct electronic and steric properties.

Properties

Molecular Formula |

C17H13Cl2NO3 |

|---|---|

Molecular Weight |

350.2 g/mol |

IUPAC Name |

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide |

InChI |

InChI=1S/C17H13Cl2NO3/c1-17(9-10-4-2-3-5-12(10)15(21)23-17)16(22)20-14-7-6-11(18)8-13(14)19/h2-8H,9H2,1H3,(H,20,22) |

InChI Key |

LRHQGOIDRZXSNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NC3=C(C=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then treated with ammonia or an amine to form the final carboxamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, emphasizing substituent variations, physicochemical properties, and synthesis methodologies.

Structural and Electronic Differences

Core Heterocycle Variations: The target compound and share the 3,4-dihydro-1H-isochromene core, whereas features a chromene system (non-hydrogenated at the 3,4-position). introduces a thiazole ring linked via a benzyl group, adding heterocyclic diversity and altering electronic properties (e.g., sulfur’s polarizability) .

Substituent Effects :

- Aromatic Ring Substituents :

- The 2,4-dichlorophenyl group (target compound) provides strong electron-withdrawing effects, contrasting with the 4-sulfamoylphenyl () and 4-dimethylaminophenyl () groups, which are electron-withdrawing and electron-donating, respectively. These differences impact solubility and receptor affinity .

- Heterocyclic Modifications:

- ’s thiazole substituent may confer metabolic stability or unique binding interactions compared to purely aromatic systems .

Physicochemical Properties :

- Molecular Weight : (412.89 g/mol) and (343.76 g/mol) highlight the impact of bulky substituents (e.g., thiazole, acetylphenyl) on molecular size, which may influence pharmacokinetics .

- Acid Dissociation Constant (pKa) : predicts a pKa of 6.76±0.70, suggesting moderate ionization at physiological pH, whereas the target compound’s dichlorophenyl group may lower pKa due to electron withdrawal .

Biological Activity

N-(2,4-dichlorophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₅Cl₂N₃O₃

- Molecular Weight : 392.24 g/mol

This structure contributes to its interaction with biological targets, which will be discussed in the following sections.

The biological activity of this compound is primarily attributed to its ability to inhibit specific pathways involved in cellular proliferation and survival.

Inhibition of PI3K/Akt/mTOR Pathway

Research has indicated that compounds similar to this isochromene derivative exhibit inhibitory effects on the phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth and metabolism. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biological Activity and Therapeutic Applications

The compound has shown promising results in various studies related to cancer treatment and anti-inflammatory effects.

Antitumor Activity

In preclinical studies, this compound demonstrated significant antitumor activity in mouse xenograft models. The compound effectively suppressed tumor growth at low doses, suggesting its potential as a therapeutic agent for malignancies .

Anti-inflammatory Properties

Additionally, the compound has been investigated for its anti-inflammatory effects. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

-

Case Study 1: Tumor Suppression

- Objective : To evaluate the antitumor efficacy of the compound in vivo.

- Method : Mice bearing xenografts were treated with varying doses of the compound.

- Results : A significant reduction in tumor volume was observed compared to control groups.

-

Case Study 2: Inflammatory Response

- Objective : To assess the anti-inflammatory effects of the compound.

- Method : Human cell lines were treated with the compound, followed by stimulation with inflammatory agents.

- Results : The compound significantly decreased levels of TNF-alpha and IL-6.

Data Summary

The following table summarizes key findings from studies related to this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| Antitumor Study | Tumor Growth Inhibition | Significant reduction in tumor volume |

| Anti-inflammatory Study | Cytokine Suppression | Decreased TNF-alpha and IL-6 levels |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.